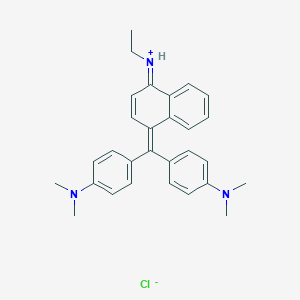
Victoria Blue R
Vue d'ensemble
Description
It has the chemical formula C29H32ClN3 and a molar mass of 458.05 g/mol . This dye is characterized by its vibrant blue color, which changes to yellow at low pH values . Victoria Blue R is widely used in various scientific and industrial applications due to its high light fastness and washing fastness .
Mécanisme D'action
Target of Action
Victoria Blue R is primarily used as a dye in histology, histochemistry, and cytology for the quantitative detection of phospholipids . Phospholipids are a class of lipids that are a major component of all cell membranes and play a crucial role in cellular functions.
Mode of Action
This compound interacts with phospholipids, staining them blue This interaction allows for the visualization and quantification of phospholipids in a given sample
Result of Action
The primary result of this compound’s action is the staining of phospholipids, which turn blue upon interaction with the compound . This allows for the visualization and quantification of phospholipids in histological, histochemical, and cytological samples.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to pH changes, with its color changing from blue to yellow at low pH values . Additionally, this compound exhibits high light fastness and washing fastness, indicating its stability under exposure to light and during washing procedures .
Analyse Biochimique
Biochemical Properties
Victoria Blue R plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins or nucleic acids, which can alter their function or stability. For instance, this compound can bind to DNA, causing changes in its conformation and affecting gene expression . Additionally, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to changes in the expression of stress-responsive genes . It can also disrupt mitochondrial function, affecting cellular energy production and metabolism . These effects can vary depending on the cell type and the concentration of the dye used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to DNA and RNA, interfering with their normal function and leading to changes in gene expression . It can also interact with proteins, altering their structure and function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites . These interactions can have downstream effects on cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of oxidative damage in cells, affecting their viability and function . Additionally, the compound’s stability can be influenced by factors such as temperature, pH, and light exposure, which can affect its efficacy in experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce toxic or adverse effects . For example, high doses of this compound can cause significant oxidative stress and damage to cellular components, leading to cell death . Threshold effects may also be observed, where a certain concentration of the compound is required to elicit a measurable response in cells or tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For instance, this compound can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy production . These interactions can have broader effects on cellular metabolism and overall cell function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound can be taken up by cells through endocytosis and accumulate in lysosomes, where it can exert its effects on cellular function . The distribution of the compound can also be influenced by factors such as cell type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with DNA and affect gene expression . It can also accumulate in mitochondria, influencing cellular energy production and metabolism . These localization patterns can have significant implications for the compound’s overall effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Victoria Blue R is synthesized through a multi-step process involving the condensation of dimethylaniline derivatives with formaldehyde and naphthaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving 0.06 grams of the dye powder in 100 milliliters of distilled water and stirring until complete dissolution . This method ensures a consistent and high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Victoria Blue R undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the formation of colorless or differently colored products.
Reduction: Reduction reactions can decolorize the dye, often using reducing agents like sodium dithionite.
Substitution: The dye can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as hydroxide ions in alkaline conditions.
Major Products:
Oxidation: Colorless or differently colored oxidation products.
Reduction: Decolorized products.
Substitution: Substituted derivatives of the original dye.
Applications De Recherche Scientifique
Victoria Blue R is a versatile dye with numerous applications in scientific research and industry :
Chemistry: Used as a pH indicator and in various analytical techniques.
Medicine: Utilized in clinical diagnostics for observing and analyzing cell structures and functions.
Comparaison Avec Des Composés Similaires
Victoria Blue R is part of the triarylmethane dye family, which includes other compounds such as:
Crystal Violet: Another triarylmethane dye used for similar staining purposes.
Malachite Green: Known for its use in aquaculture and as a biological stain.
Methyl Violet: Used in histology and as a pH indicator.
Uniqueness: this compound is unique due to its high light fastness and washing fastness, making it particularly suitable for applications requiring durable and stable staining . Its ability to change color at different pH levels also adds to its versatility in various scientific and industrial applications .
Propriétés
IUPAC Name |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3.ClH/c1-6-30-28-20-19-27(25-9-7-8-10-26(25)28)29(21-11-15-23(16-12-21)31(2)3)22-13-17-24(18-14-22)32(4)5;/h7-20H,6H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVGKYBUANQAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C14.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883804 | |
| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-86-6 | |
| Record name | Basic Blue 11 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Blue K | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Victoria Blue R | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4-[Bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-[[4-(dimethylamino)phenyl][4-(ethylamino)-1-naphthyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Victoria Blue R?
A1: this compound (VBR), also known as Basic Blue 11, has the molecular formula C29H32ClN3 and a molecular weight of 458.03 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: VBR is a triarylmethane dye characterized by its distinctive absorption spectrum. It typically exhibits two overlapping peaks in the visible region, with the second peak often appearing as a shoulder, particularly in polar solvents. [] This spectral behavior arises from interactions between the dye molecule and the solvent, affecting its symmetry and electronic transitions. []
Q3: How does the solvent affect the spectral properties of this compound?
A3: The choice of solvent significantly influences the UV-Vis absorption spectra of VBR. In polar solvents, the two characteristic absorption peaks tend to overlap more, with the second peak often appearing as a shoulder. [] This phenomenon is attributed to solvent-induced changes in the dye's symmetry and its electronic transitions. [] For instance, studies have shown that VBR interacts with solvents through dipole induction and hydrogen bonding, leading to a decrease in symmetry and the emergence of a shoulder peak at shorter wavelengths. []
Q4: How does temperature impact the absorption spectrum of this compound?
A4: Temperature variations can also affect the absorption spectrum of VBR. Research indicates that decreasing the temperature generally leads to a decrease in the splitting between the two main absorption peaks. [] This observation suggests that temperature influences the extent of solvent-dye interactions, consequently impacting the energy levels involved in electronic transitions and the resulting spectral features.
Q5: Can this compound be utilized in photocatalytic applications?
A5: While VBR is primarily known as a dye, research explores its potential in photocatalytic applications. For example, studies investigated the photocatalytic degradation of VBR itself using various materials like titanium dioxide (TiO2) [, ], zinc oxide (ZnO) [], and β-ZnMoO4. [, ] These studies aim to understand the mechanisms of VBR degradation under different conditions and explore the efficiency of these materials in removing VBR from wastewater.
Q6: What are the potential mechanisms involved in the photocatalytic degradation of this compound?
A6: Research suggests that the photocatalytic degradation of VBR involves a stepwise demethylation process. [] This means that methyl groups (CH3) are successively removed from the VBR molecule through reactions initiated by photogenerated charge carriers (electrons and holes) on the surface of the photocatalyst. The specific intermediates and byproducts formed during the degradation process depend on the type of photocatalyst used and the experimental conditions.
Q7: How is this compound removed from wastewater?
A7: Several methods are employed for the removal of VBR from wastewater, including adsorption, biodegradation, and photocatalytic degradation.
- Adsorption: Researchers explored using materials like calcined eggshells, [] bone meal and chitosan biocomposites, [] and magnetic microparticles containing Fe(II)–Co(II) double salt [] to adsorb VBR from aqueous solutions.
- Biodegradation: Studies demonstrated the potential of microbial fuel cells (MFCs) in degrading VBR and generating electricity simultaneously. [, , , ] Researchers identified various electrogenic bacteria, including Bacillus subtilis, Flavobacterium sp., Aeromonas hydrophila, Citrobacter freundii, and Stenotrophomonas sp., capable of utilizing VBR as an electron donor for power generation while removing it from wastewater. []
- Photocatalytic degradation: Research demonstrated the effectiveness of photocatalytic degradation in removing VBR from wastewater using photocatalysts such as TiO2, ZnO, and β-ZnMoO4. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


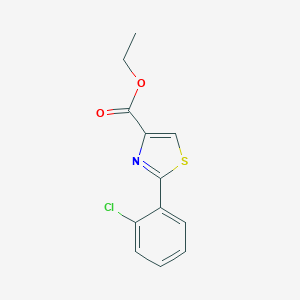
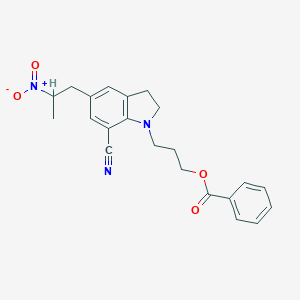

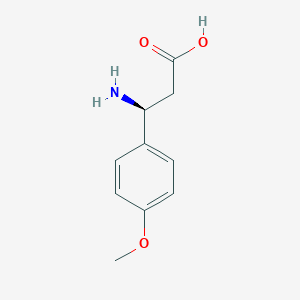


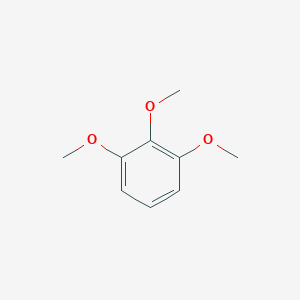
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
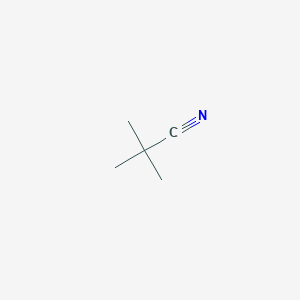
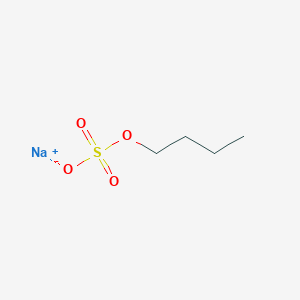
![4-[4-(4-Carbamimidoylanilino)butylamino]benzenecarboximidamide](/img/structure/B147667.png)
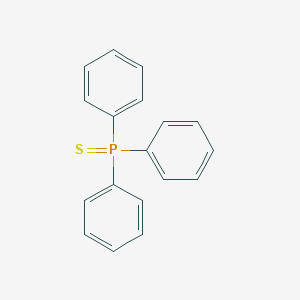
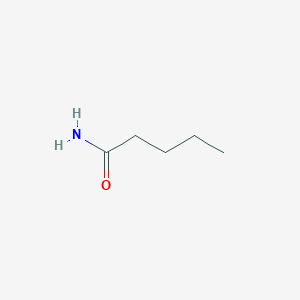
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)
